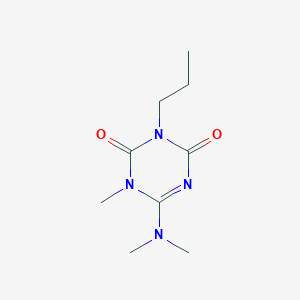
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate amines with triazine precursors under controlled conditions. One common method involves the condensation of dimethylamine with a triazine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Applications De Recherche Scientifique
6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-trione: Another triazine derivative with different substituents.
6-Amino-1,3-dimethyluracil: A structurally related compound with amino and methyl groups.
1,3-Dimethyl-6-amino-uracil: Similar in structure but with different functional groups.
Uniqueness: 6-(Dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione stands out due to its specific combination of dimethylamino, methyl, and propyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
51235-42-8 |
|---|---|
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
6-(dimethylamino)-1-methyl-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-5-6-13-8(14)10-7(11(2)3)12(4)9(13)15/h5-6H2,1-4H3 |
Clé InChI |
PXUGGZBENOUFRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)N=C(N(C1=O)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


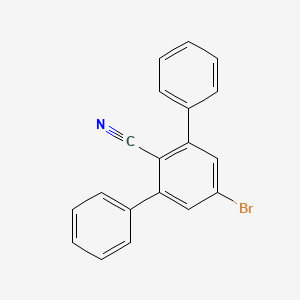
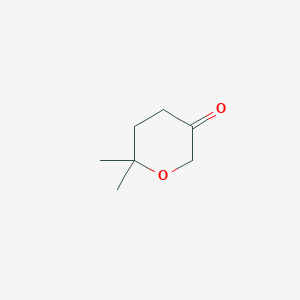
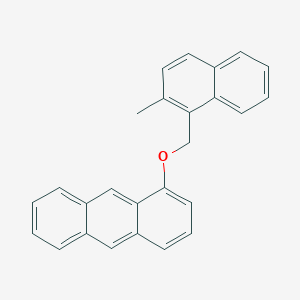
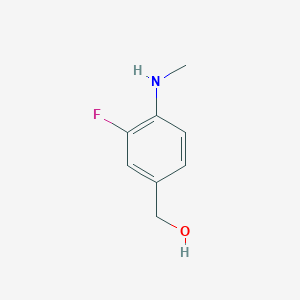
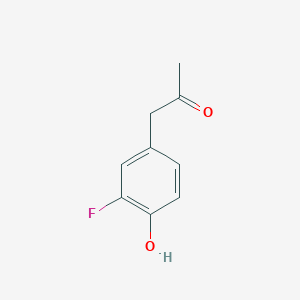

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


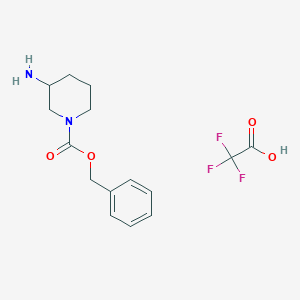
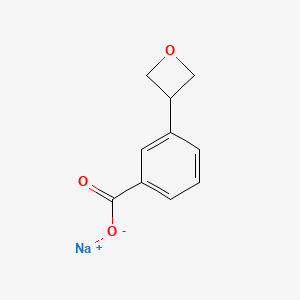
![2-Methyl-[3,4'-bipyridin]-6-amine](/img/structure/B13142729.png)
